molecular formula C5H9BF3KO B2387599 Potassium;trifluoro(oxolan-3-ylmethyl)boranuide CAS No. 1617543-86-8

Potassium;trifluoro(oxolan-3-ylmethyl)boranuide

Cat. No. B2387599
CAS RN: 1617543-86-8
M. Wt: 192.03
InChI Key: LTJFIUMXCLWVDJ-UHFFFAOYSA-N
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Description

“Potassium;trifluoro(oxolan-3-ylmethyl)boranuide” is a chemical compound with the CAS Number: 1445847-97-1 . It has a molecular weight of 194 . The IUPAC name for this compound is potassium trifluoro((oxetan-3-yloxy)methyl)borate .

Physical and Chemical Properties This compound is typically stored at a temperature of 4 degrees Celsius . It comes in a powder form .

Scientific Research Applications

Organic Chemistry and Reagent Reactivity

Potassium trifluoro(organo)borates, including compounds like Potassium trifluoro(oxolan-3-ylmethyl)boranuide, are highly stable organoboron derivatives. They have gained attention as promising alternatives to other organoboron reagents in organic chemistry. These compounds exhibit interesting reactivity, notably in transmetallation reactions with transition metals and through the intermediate formation of difluoroboranes. Their reactivity surpasses that of boronic acids or esters in many reactions, making them valuable in organic synthesis (Darses & Genêt, 2003).

Nucleophilic Trifluoromethylation

Potassium trialkoxy(trifluoromethyl)borates, which include similar trifluoro(organo)borates, are useful reagents for the nucleophilic trifluoromethylation of non-enolizable aldehydes and N-tosylimines. They effectively yield CF3-substituted alcohols and N-tosylamines (Levin et al., 2011).

Copper-Catalyzed Trifluoromethylation

Potassium trifluoro(organo)borates are also employed in copper-catalyzed trifluoromethylation reactions. They serve as a stable and efficient source of CF3 nucleophiles, enabling the conversion of various aryl iodides into benzotrifluorides under mild conditions (Knauber et al., 2011).

Cross-Coupling Reactions

These compounds are prominently used in cross-coupling reactions, such as the palladium-catalyzed coupling reaction of potassium alkyltrifluoroborates with aryl- or alkenyltriflates. The cross-coupling results in the formation of arenes or alkenes, and these borates' stability and solid form make them convenient for storage and handling (Molander & Ito, 2001).

Alanine Derivatives Formation

In another application, potassium trifluoro(organo)borates react with dehydroamino esters in the presence of rhodium complexes. This reaction leads to the formation of alanine derivatives with a variety of amino protecting groups (Navarre et al., 2004).

Crystal Structure Studies

These compounds have also been studied for their crystal structure properties, as in the case of potassium triflate-butyrolactone. Such studies contribute to a better understanding of their molecular and supramolecular structures (Gröb et al., 2001).

Application in Enantioselective Trifluoromethylation

Potassium trifluoro(organo)borates are also instrumental in the enantioselective trifluoromethylation reaction, demonstrating their versatility in synthesizing complex organic compounds (Mizuta et al., 2007).

Catalytic Fluoride-Rebound Mechanism

In a unique application, borane-catalyzed cleavage and reformation of a C-F bond in a gold complex has been discovered, where trifluoromethyl compounds are synthesized via a distinctive mechanism. This method could be particularly useful for introducing radioactive fluoride substituents for medical applications like positron emission tomography (Levin et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements associated with this compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely .

properties

IUPAC Name

potassium;trifluoro(oxolan-3-ylmethyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BF3O.K/c7-6(8,9)3-5-1-2-10-4-5;/h5H,1-4H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJFIUMXCLWVDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC1CCOC1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1617543-86-8
Record name potassium trifluoro[(oxolan-3-yl)methyl]boranuide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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